![molecular formula C19H28N2O4 B13222906 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)
1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C19H28N2O4 This compound is characterized by its piperidine ring structure, which is substituted with various functional groups, including a benzyloxycarbonyl group and an ethyl(propyl)amino group
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using a benzyloxycarbonyl (Cbz) protecting group.
Substitution with Ethyl(propyl)amino Group:
Final Carboxylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as flow chemistry for large-scale synthesis.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and as a tool for probing enzyme activities.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]-4-[ethyl(propyl)amino]piperidine-3-carboxylic acid: Similar structure but with different substitution patterns.
1-[(Benzyloxy)carbonyl]-5-[methyl(propyl)amino]piperidine-3-carboxylic acid: Similar structure but with different alkyl groups.
1-[(Benzyloxy)carbonyl]-5-[ethyl(ethyl)amino]piperidine-3-carboxylic acid: Similar structure but with different alkyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-[ethyl(propyl)amino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H28N2O4/c1-3-10-20(4-2)17-11-16(18(22)23)12-21(13-17)19(24)25-14-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3,(H,22,23) |
InChI Key |
FXBLJLRHRUTMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


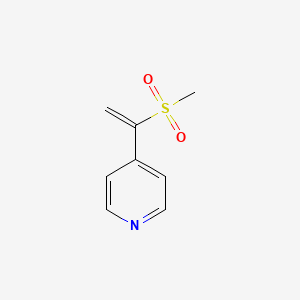
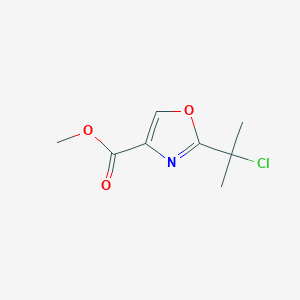
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
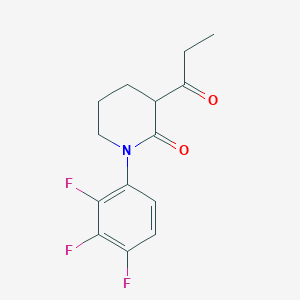
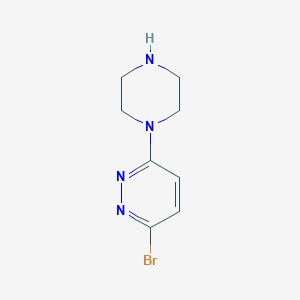
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
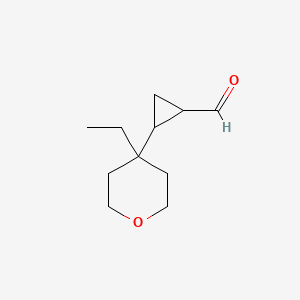

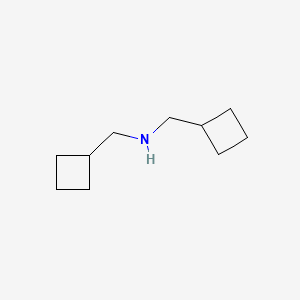
![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
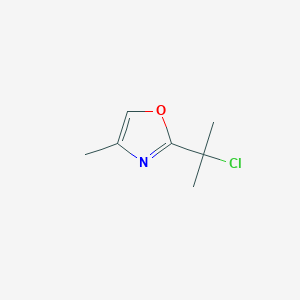
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)

